![molecular formula C18H10F2N2S B2631747 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile CAS No. 252059-88-4](/img/structure/B2631747.png)

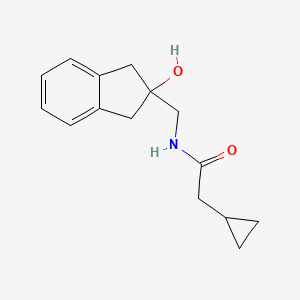

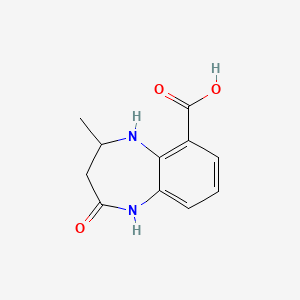

6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

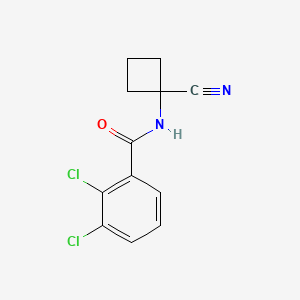

The compound is a complex organic molecule that contains fluorophenyl and sulfanyl groups attached to a nicotinonitrile core . It’s likely used as an intermediate in various chemical reactions, particularly in the synthesis of more complex organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving fluorophenyl and sulfanyl precursors . The exact method would depend on the specific reactants and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and stability .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Methodologies

The synthesis and application of related fluorophenyl compounds have been developed for use in carbohydrate chemistry. The design, synthesis, and evaluation of protective groups such as 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) have been reported. These groups are used to protect hydroxyl groups in synthetic chemistry, demonstrating the compound's utility in complex organic syntheses (Spjut, Qian, & Elofsson, 2010).

Photophysicochemical Properties

Metal-free and metallophthalocyanines carrying 1,2,4-triazole rings connected by S-bridge to the phthalocyanine ring have been synthesized and characterized. These compounds, derived from reactions involving fluorophenyl components, show potential as photosensitizers for photodynamic therapy (PDT) applications due to their photophysical and photochemical properties (Mısır et al., 2021).

Potential Therapeutic Applications

- Photodynamic Therapy (PDT): The aforementioned metal-free and metallophthalocyanines exhibit properties suitable for PDT, a therapeutic procedure that uses photosensitizing agents, alongside light, to initiate cell death in targeted tissues. This is a promising area for the treatment of various diseases, including cancer, where the compounds' ability to generate reactive oxygen species upon light activation can be utilized (Mısır et al., 2021).

Photophysical Studies

- Fluorescent Probes: The compound's derivatives have been explored for the development of near-infrared fluorescent probes for sensitive detection and imaging of biological molecules in living cells and in vivo. This application is crucial for biomedical research, allowing for the visualization and study of cellular processes in real-time (Han et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-2-(4-fluorophenyl)sulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F2N2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFIXHAFCCWZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)

![{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine](/img/structure/B2631670.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)

![methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2631675.png)

![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)